N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide
Description
N-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring a fused tetrahydropyrazolo[1,5-a]pyridine core linked via a methyl group to a benzamide moiety substituted with a trifluoromethyl (-CF₃) group at the 2-position.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c17-16(18,19)13-6-2-1-5-12(13)15(23)20-9-11-10-21-22-8-4-3-7-14(11)22/h1-2,5-6,10H,3-4,7-9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZRUQPNGPQCST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Benzamide: The final step involves coupling the pyrazolo[1,5-a]pyridine derivative with benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Antimicrobial and Antiviral Activities
Research indicates that N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide exhibits promising antimicrobial and antiviral properties. Studies have shown that derivatives of this compound can inhibit viral replication and bacterial growth through specific molecular interactions with target enzymes or receptors.
Case Study: Antiviral Activity
In vitro studies demonstrated that this compound effectively suppressed viral RNA synthesis in infected cells with an effective concentration (EC50) in the low micromolar range. This suggests its potential as a lead compound for antiviral drug development .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell proliferation and survival.
Case Study: Anticancer Efficacy
A series of derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Some derivatives showed IC50 values comparable to established chemotherapeutics, indicating their potential as new anticancer agents .
Medicinal Chemistry Applications
This compound serves as a valuable scaffold in medicinal chemistry for designing new therapeutic agents. Its ability to interact with specific molecular targets allows for the development of drugs aimed at various diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the trifluoromethyl group or variations in the benzamide moiety can significantly influence its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl group | Enhances lipophilicity and bioavailability. |
| Benzamide variations | Alters receptor binding affinity and selectivity. |
Industrial Applications
In addition to its biological applications, this compound is being explored for use in advanced materials production. Its chemical stability makes it suitable for incorporation into polymers and coatings.
Potential Uses in Materials Science
The compound's unique properties allow it to be utilized in creating high-performance materials with applications ranging from coatings to electronic devices.
Mechanism of Action
The mechanism of action of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyridine core can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The tetrahydropyrazolo[1,5-a]pyridine/pyrimidine scaffold is a common feature among analogs, but substituents and appended functional groups critically influence activity:
Key Observations :
- The trifluoromethyl group is conserved in most analogs, suggesting its role in enhancing binding affinity or metabolic resistance.
Substituent-Driven Functional Differences
- Chloro and p-Tolyl Groups (Compound 22) : The chloro atom may increase electrophilicity, while the p-tolyl group enhances lipophilicity.
- These modifications may favor interactions with aromatic residues in enzyme active sites.
- Prop-2-enoyl-piperidine () : The acrylamide group enables covalent binding to cysteine residues, a mechanism absent in the target compound.
Benzamide Modifications
The benzamide moiety is a critical pharmacophore. Comparisons include:
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity (LogP) : The target compound’s LogP is estimated at ~3.5–4.0 due to the -CF₃ group, compared to >4.5 for Compound 22 (chloro, p-tolyl) .
- Solubility : The 4-methoxybenzyl group in ’s compound may improve aqueous solubility versus the target’s unsubstituted benzamide.
- Metabolic Stability : The -CF₃ group in all analogs likely reduces oxidative metabolism, but bulky substituents (e.g., Compound 22’s benzyl-phenyl) may increase CYP450 binding risks.
Biological Activity
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a pyrazolo[1,5-a]pyridine moiety with a trifluoromethylbenzamide structure, which may influence its pharmacological properties.
Chemical Structure
The molecular formula of this compound is C₁₃H₁₃F₃N₄O. The presence of the trifluoromethyl group is significant as it can enhance lipophilicity and metabolic stability.
The biological activity of this compound is hypothesized to be mediated through its interaction with various molecular targets within cells. These targets may include:
- Receptors : Potential interaction with serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation and anxiety disorders.
- Enzymes : Inhibition of phosphodiesterases (PDE4B and PDE10A), which play roles in signal transduction pathways relevant to neurodegenerative diseases.
Biological Activities
Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyridine exhibit a range of biological activities:
- Antitumor Activity : Compounds similar to this compound have shown inhibitory effects against various cancer cell lines by targeting specific kinases like BRAF(V600E) and EGFR .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, as many pyrazole derivatives are known for their ability to inhibit inflammatory pathways .
- Antimicrobial Properties : Some studies have reported that pyrazole derivatives exhibit antimicrobial activity against bacteria and fungi .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
In vitro studies demonstrated that compounds derived from the pyrazolo[1,5-a]pyridine scaffold exhibited significant cytotoxicity against several cancer cell lines. For example, a study evaluated the effectiveness of tetrahydropyrazolo derivatives against human cancer cells and found promising results in inhibiting cell proliferation .
Case Study 2: Neuropharmacological Effects
Research into the neuropharmacological properties of related compounds has indicated that they can act as mixed ligands at serotonin receptors. This suggests potential applications in treating mood disorders .
Q & A
Basic Research Question
- TLC : Monitors reaction progress using silica gel plates and UV visualization; Rf values help identify intermediates .
- NMR (¹H/¹³C) : Confirms structural integrity, e.g., distinguishing methylene protons in the tetrahydropyridine ring (δ 2.5–3.5 ppm) and trifluoromethyl groups (δ ~120 ppm in ¹³C) .
- HRMS : Validates molecular weight and fragmentation patterns, critical for purity assessment .
- IR Spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
How can reaction conditions be systematically optimized to address low yields in the amide coupling step?
Advanced Research Question
Employ a Design of Experiments (DOE) approach:
- Variables : Test solvent polarity (e.g., DMF vs. THF), temperature (25°C vs. 40°C), and stoichiometric ratios (1:1 to 1:1.2).
- Response surface methodology (RSM) : Identifies interactions between variables; for example, higher temperatures in DMF may reduce reaction time but increase side-product formation .
- Catalyst screening : Evaluate palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings if aryl halides are involved .
What strategies are recommended for structure-activity relationship (SAR) studies targeting the trifluoromethyl group?
Advanced Research Question
- Substituent variation : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., -NO₂, -CN) to assess impact on bioactivity .
- Isosteric replacements : Test difluoromethyl or pentafluorosulfanyl groups to evaluate metabolic stability .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs .
How should researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
- Assay standardization : Replicate assays under consistent conditions (e.g., cell lines, incubation time) to minimize variability .
- Metabolic profiling : Compare hepatic microsomal stability across species (e.g., human vs. murine) to explain discrepancies in in vivo efficacy .
- Crystallography : Resolve 3D structures of compound-target complexes to validate binding modes .
What methods are effective for addressing stereochemical challenges in the tetrahydropyridine ring?
Advanced Research Question
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .
- Dynamic NMR : Analyze ring-inversion barriers to confirm conformational stability .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during core formation to control stereochemistry .
How can researchers assess the compound’s potential toxicity and off-target effects early in development?
Advanced Research Question
- In vitro panels : Screen against hERG channels (patch-clamp assays) and cytochrome P450 isoforms (e.g., CYP3A4) to predict cardiotoxicity and drug-drug interactions .
- Proteomics : Use affinity pull-down assays with SILAC labeling to identify off-target protein binding .
- Zebrafish models : Evaluate developmental toxicity at 24–48 h post-fertilization for rapid in vivo insights .
What are the best practices for handling the compound’s hygroscopicity during storage?
Basic Research Question
- Storage : Keep in desiccators with silica gel or under nitrogen atmosphere to prevent hydrolysis .
- Lyophilization : Freeze-dry aliquots in amber vials for long-term stability .
- Karl Fischer titration : Regularly monitor water content (<0.5% w/w) .
How can scalability challenges in multi-step synthesis be mitigated?
Advanced Research Question
- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., cyclizations) to improve safety and yield .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate purity in real time .
- Solvent recycling : Optimize distillation protocols for high-boiling solvents like DMF to reduce costs .
What computational tools are recommended for predicting metabolic pathways?
Advanced Research Question
- Software : Use Schrödinger’s QikProp or MetaCore for ADME prediction, focusing on CYP-mediated oxidation sites .
- Density Functional Theory (DFT) : Calculate activation energies for hydrolytic cleavage of the amide bond .
- Machine learning : Train models on PubChem datasets to prioritize metabolites for LC-MS/MS validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
